2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl-
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Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- is a derivative of cyclohexadiene-1,4-dione, commonly known as benzoquinone. This compound is characterized by the presence of two dodecyl groups attached to the 2 and 5 positions of the cyclohexadiene ring. It is a yellow crystalline powder that is stable under normal conditions but can decompose under high temperatures, light, and oxygen exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- typically involves the alkylation of 2,5-cyclohexadiene-1,4-dione with dodecyl halides in the presence of a strong base. The reaction is carried out under an inert atmosphere to prevent oxidation. The reaction conditions include:
Temperature: 50-70°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Potassium tert-butoxide or sodium hydride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Preparation of Reactants: Purification of 2,5-cyclohexadiene-1,4-dione and dodecyl halides.
Reaction Setup: Large-scale reactors with temperature control and inert atmosphere.
Purification: Crystallization and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of hydroquinones.
Substitution: Halogenation and nitration at the dodecyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: 2,5-Didodecyl-1,4-benzoquinone.
Reduction: 2,5-Didodecylhydroquinone.
Substitution: 2,5-Didodecyl-3,6-dichlorocyclohexadiene-1,4-dione.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- has various applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its role in inhibiting certain enzymes.
Industry: Utilized in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- involves its interaction with molecular targets such as enzymes and reactive oxygen species. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can inhibit enzyme activity or scavenge free radicals. The pathways involved include:
Redox Cycling: Alternating between oxidized and reduced forms.
Enzyme Inhibition: Binding to active sites of enzymes and blocking their function.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl-
- 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl-
- 2,5-Dihydroxy-1,4-benzoquinone
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,5-didodecyl- is unique due to its long dodecyl chains, which impart distinct physical and chemical properties. These long alkyl chains enhance its solubility in organic solvents and its ability to interact with lipid membranes, making it valuable in various applications.
Properties
CAS No. |
33875-12-6 |
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Molecular Formula |
C30H52O2 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
2,5-didodecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C30H52O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-30(32)28(26-29(27)31)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI Key |
YJERBOXYMKBOFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=O)C(=CC1=O)CCCCCCCCCCCC |
Origin of Product |
United States |
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